molecular formula C6H8BrClN4O2S B13687857 2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide

2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide

Katalognummer: B13687857
Molekulargewicht: 315.58 g/mol
InChI-Schlüssel: FIFJWMXWJHQDIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, along with an ethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]benzonitrile
  • 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine

Uniqueness

2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide is unique due to its ethanesulfonamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group .

Eigenschaften

Molekularformel

C6H8BrClN4O2S

Molekulargewicht

315.58 g/mol

IUPAC-Name

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]ethanesulfonamide

InChI

InChI=1S/C6H8BrClN4O2S/c7-4-3-11-6(8)12-5(4)10-1-2-15(9,13)14/h3H,1-2H2,(H2,9,13,14)(H,10,11,12)

InChI-Schlüssel

FIFJWMXWJHQDIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=N1)Cl)NCCS(=O)(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.